molecular formula C15H12BrN3O2 B3848416 2-(2-benzylidenehydrazino)-N-(3-bromophenyl)-2-oxoacetamide

2-(2-benzylidenehydrazino)-N-(3-bromophenyl)-2-oxoacetamide

Cat. No. B3848416
M. Wt: 346.18 g/mol
InChI Key: NMVHIAHFNQOKDA-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-benzylidenehydrazino)-N-(3-bromophenyl)-2-oxoacetamide is a chemical compound that has been widely used in scientific research. It is also known as BB-94 or Batimastat and belongs to the class of matrix metalloproteinase inhibitors (MMPIs). MMPIs are a group of compounds that inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of 2-(2-benzylidenehydrazino)-N-(3-bromophenyl)-2-oxoacetamide involves its ability to bind to the active site of MMPs and inhibit their enzymatic activity. MMPs have a conserved zinc-binding motif in their active site, which is essential for their catalytic activity. 2-(2-benzylidenehydrazino)-N-(3-bromophenyl)-2-oxoacetamide contains a zinc-binding group (ZBG) that can chelate the zinc ion in the active site of MMPs, thereby preventing substrate binding and cleavage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-benzylidenehydrazino)-N-(3-bromophenyl)-2-oxoacetamide depend on the specific MMPs that it inhibits. MMPs have diverse functions in various physiological and pathological processes, and their inhibition can lead to both beneficial and adverse effects. For example, MMP inhibitors have been shown to reduce tumor growth and metastasis in cancer models. However, MMPs also play a crucial role in tissue remodeling and repair, and their inhibition can impair wound healing and tissue regeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-benzylidenehydrazino)-N-(3-bromophenyl)-2-oxoacetamide in lab experiments include its high potency and selectivity for MMP inhibition, which allows for specific targeting of MMPs in various biological systems. However, the limitations of using MMP inhibitors such as 2-(2-benzylidenehydrazino)-N-(3-bromophenyl)-2-oxoacetamide include their potential off-target effects and the complexity of MMP regulation in vivo. Therefore, careful experimental design and data interpretation are required to ensure the specificity and relevance of MMP inhibition in biological systems.

Future Directions

There are several future directions for the use of 2-(2-benzylidenehydrazino)-N-(3-bromophenyl)-2-oxoacetamide in scientific research. One direction is to develop more potent and selective MMP inhibitors that can target specific MMP isoforms and minimize off-target effects. Another direction is to explore the role of MMPs in various physiological and pathological processes and identify novel targets for MMP inhibition. Additionally, the use of MMP inhibitors in combination with other therapies such as chemotherapy and immunotherapy can be explored to enhance their efficacy in cancer treatment.

Scientific Research Applications

2-(2-benzylidenehydrazino)-N-(3-bromophenyl)-2-oxoacetamide has been extensively used in scientific research due to its ability to inhibit MMPs. MMPs are a family of zinc-dependent endopeptidases that play a critical role in extracellular matrix (ECM) remodeling, which is essential for various physiological processes such as tissue development, wound healing, and angiogenesis. However, MMPs are also involved in various pathological conditions such as cancer metastasis, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors such as 2-(2-benzylidenehydrazino)-N-(3-bromophenyl)-2-oxoacetamide have been developed to target MMPs and prevent their pathological activities.

properties

IUPAC Name

N'-[(E)-benzylideneamino]-N-(3-bromophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c16-12-7-4-8-13(9-12)18-14(20)15(21)19-17-10-11-5-2-1-3-6-11/h1-10H,(H,18,20)(H,19,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVHIAHFNQOKDA-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-benzylideneamino]-N-(3-bromophenyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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